3-Chloropyrazino[2,3-F]quinoxaline
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Overview
Description
3-Chloropyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their diverse biological activities and applications in medicinal chemistry . The addition of a chlorine atom at the 3-position of the pyrazino[2,3-F]quinoxaline structure enhances its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazino[2,3-F]quinoxaline typically involves the condensation of ortho-diamines with 1,2-diketones . One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted quinoxalines.
Scientific Research Applications
3-Chloropyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloropyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activation.
Pathways Involved: By inhibiting kinases, the compound disrupts signaling pathways that are crucial for cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Pyrrolo[3,2-b]quinoxaline: Another quinoxaline derivative known for its kinase inhibitory activity.
Dithieno[3,2-f2’,3’-h]quinoxaline: Used in organic electronics for its electron-transporting properties.
Uniqueness: 3-Chloropyrazino[2,3-F]quinoxaline stands out due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position allows for unique substitution reactions that are not possible with other quinoxaline derivatives .
Properties
CAS No. |
71222-49-6 |
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Molecular Formula |
C10H5ClN4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-chloropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H5ClN4/c11-8-5-14-10-7(15-8)2-1-6-9(10)13-4-3-12-6/h1-5H |
InChI Key |
ZJIDVLONBRIFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C3=NC=CN=C31)Cl |
Origin of Product |
United States |
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